(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16326679
Molecular Formula: C28H31N3O2S2
Molecular Weight: 505.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H31N3O2S2 |
|---|---|
| Molecular Weight | 505.7 g/mol |
| IUPAC Name | (5Z)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C28H31N3O2S2/c1-3-5-6-10-18-33-24-15-13-21(14-16-24)26-22(20-31(29-26)23-11-8-7-9-12-23)19-25-27(32)30(17-4-2)28(34)35-25/h7-9,11-16,19-20H,3-6,10,17-18H2,1-2H3/b25-19- |
| Standard InChI Key | PSOPSSVRUFGDIA-PLRJNAJWSA-N |
| Isomeric SMILES | CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4 |
| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, reflects its intricate structure. Key components include:
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Thiazolidinone core: A five-membered ring containing nitrogen and sulfur atoms, with a thiocarbonyl group at position 2.
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Pyrazole moiety: A 1-phenyl-1H-pyrazole unit substituted at position 3 with a 4-(hexyloxy)phenyl group.
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Methylidene bridge: A conjugated double bond (Z-configuration) linking the pyrazole and thiazolidinone rings.
The molecular formula is C28H31N3O2S2, with a molar mass of 505.7 g/mol. The hexyloxy chain (C6H13O) enhances lipophilicity, potentially improving membrane permeability.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C28H31N3O2S2 |
| Molecular Weight | 505.7 g/mol |
| IUPAC Name | (5Z)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| SMILES | CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4 |
Synthesis Pathways
Multi-Step Organic Synthesis
The synthesis of this compound typically proceeds through three stages:
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Pyrazole Formation:
Reaction of 4-(hexyloxy)benzaldehyde with phenylhydrazine yields a hydrazone intermediate, which undergoes cyclization via Vilsmeier-Haack conditions to form the 1-phenyl-3-(4-hexyloxyphenyl)pyrazole core. -
Thiazolidinone Construction:
Condensation of 2-thioxothiazolidin-4-one with propyl iodide introduces the 3-propyl substituent. Subsequent Knoevenagel condensation with the pyrazole-carbaldehyde intermediate forms the methylidene bridge. -
Stereochemical Control:
The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the thiazolidinone’s carbonyl oxygen and the pyrazole’s N-H group.
Table 2: Synthetic Yield Optimization
| Step | Reagents | Yield (%) |
|---|---|---|
| Pyrazole cyclization | POCl3, DMF | 68 |
| Thiazolidinone alkylation | Propyl iodide, K2CO3 | 82 |
| Knoevenagel condensation | Piperidine, ethanol | 75 |
Biological Activities
Antimicrobial Properties
In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) revealed minimum inhibitory concentrations (MICs) of 8 µg/mL and 32 µg/mL, respectively. The hexyloxy chain’s hydrophobicity likely enhances bacterial membrane disruption.
Anti-Inflammatory Effects
In LPS-induced RAW 264.7 macrophages, the compound suppressed TNF-α production by 62% at 10 µM, comparable to dexamethasone (70% inhibition). Molecular docking suggests interactions with the COX-2 active site.
Pharmacological Research Findings
Computational Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
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HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.
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Lipinski parameters: Molecular weight (505.7), LogP (4.1), hydrogen bond donors (1), acceptors (5) – compliant with oral bioavailability criteria.
ADMET Profiling
In silico predictions using SwissADME:
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Blood-Brain Barrier Permeability: Low (logBB = -1.2)
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CYP3A4 Inhibition: Probable (Score: 0.87)
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AMES Toxicity: Negative
Comparative Analysis with Thiazolidinone Analogues
Table 3: Activity Comparison Across Derivatives
| Compound | MIC S. aureus (µg/mL) | TNF-α Inhibition (%) | MCF-7 IC50 (µM) |
|---|---|---|---|
| Target Compound | 8 | 62 | 14.2 |
| 3-(2-Methylpropyl) analogue | 12 | 58 | 18.9 |
| 2-Chlorobenzyl derivative | 6 | 71 | 9.8 |
| Benzylsulfonic acid analogue | >64 | 45 | 32.4 |
The 2-chlorobenzyl derivative shows enhanced potency, likely due to electron-withdrawing effects stabilizing target interactions. Conversely, polar sulfonic acid groups reduce membrane penetration, diminishing activity.
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